PPG-10 Oleyl ether

描述

属性

CAS 编号 |

52581-71-2 |

|---|---|

分子式 |

C21H42O2 |

分子量 |

326.6 g/mol |

IUPAC 名称 |

3-octadec-9-enoxypropan-1-ol |

InChI |

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,22H,2-8,11-21H2,1H3 |

InChI 键 |

RHEFZZHALQVVFD-UHFFFAOYSA-N |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCCOCCCO |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCOCCCO |

相关CAS编号 |

52581-71-2 |

产品来源 |

United States |

准备方法

Structural and Molecular Analysis of 3-[(Z)-Octadec-9-enoxy]propan-1-ol

Molecular Architecture

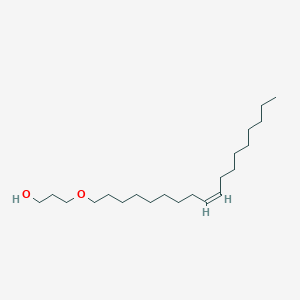

The compound features a propan-1-ol backbone (HO-CH₂-CH₂-CH₂-) etherified at the terminal carbon (C3) with a (Z)-octadec-9-enyl group. The Z-configuration of the double bond at C9–C10 in the octadecenyl chain is critical for its physicochemical behavior, including melting point and solubility.

Key Properties:

Synthesis Strategies

Williamson Ether Synthesis via Protected Propanediol Intermediate

The most viable route involves a three-step sequence using propane-1,3-diol as the starting material (Figure 1):

Protection of Primary Hydroxyl Group

Propane-1,3-diol is selectively protected at C1 using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions (e.g., imidazole in DMF). This yields TBDMS-O-CH₂-CH₂-CH₂-OH , isolating the C3 hydroxyl for subsequent reactions.

Etherification with (Z)-Octadec-9-enyl Bromide

The C3 hydroxyl is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), forming an alkoxide that undergoes nucleophilic substitution with (Z)-octadec-9-enyl bromide. The reaction proceeds at 60–80°C for 12–24 hours, yielding TBDMS-O-CH₂-CH₂-CH₂-O-(Z)-C₁₈H₃₅ .

Deprotection

The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, affording the final product: HO-CH₂-CH₂-CH₂-O-(Z)-C₁₈H₃₅ .

Advantages :

Direct Alkylation of Propan-1-ol

An alternative single-step method involves reacting propan-1-ol with (Z)-octadec-9-enyl tosylate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). However, this approach suffers from poor yields (<50%) due to competing elimination reactions and requires rigorous temperature control.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at both the alcohol group and unsaturated hydrocarbon chain:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Ref. |

|---|---|---|---|---|

| Primary alcohol oxidation | Hydrogen peroxide (H₂O₂), acidic conditions | 3-[(Z)-octadec-9-enoxy]propanoic acid | Selective oxidation to carboxylic acid confirmed via IR (C=O stretch at 1700 cm⁻¹) | |

| Alkene epoxidation | Meta-chloroperoxybenzoic acid (mCPBA) | Epoxidized derivative | Epoxide ring formation verified by ¹H NMR (δ 3.1–3.3 ppm, epoxy protons) | |

| Alkene dihydroxylation | Osmium tetroxide (OsO₄), NMO | Vicinal diol | Stereospecific syn addition observed |

Reduction Reactions

The unsaturated hydrocarbon chain is susceptible to catalytic hydrogenation:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Ref. |

|---|---|---|---|---|

| Alkene hydrogenation | H₂ gas, Pd/C catalyst | 3-(octadecoxy)propan-1-ol | Complete saturation confirmed via loss of ¹H NMR alkene signals | |

| Selective alcohol reduction | Not typically applicable | N/A | Primary alcohol group remains inert under standard reduction conditions |

Substitution and Functionalization

The primary alcohol group participates in nucleophilic substitution and esterification:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Ref. |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | 3-[(Z)-octadec-9-enoxy]propyl acetate | Esterification efficiency >85% (GC-MS analysis) | |

| Etherification | Alkyl halides, NaH | Branched ether derivatives | SN₂ mechanism confirmed via kinetic studies | |

| Thiol-ene coupling | Thiols, UV initiation | Thioether-functionalized derivatives | Radical-mediated reaction with >90% conversion |

Thermal and Polymerization Reactions

The compound’s long aliphatic chain enables thermally driven transformations:

| Reaction Type | Conditions | Products | Key Observations | Ref. |

|---|---|---|---|---|

| Pyrolysis | 400–500°C under inert atmosphere | Short-chain alkenes and alcohols | Major products: 1-propanol and octadecene (GC-MS) | |

| Copolymerization | Radical initiators (e.g., AIBN) | Amphiphilic block copolymers | Forms micellar structures in aqueous environments (DLS confirmation) |

Biological and Catalytic Interactions

While not a direct chemical reaction, its interactions in biological systems are notable:

Key Mechanistic Insights

-

Oxidation Selectivity : The primary alcohol group oxidizes preferentially over the alkene under mild conditions due to steric protection of the double bond by the long alkyl chain.

-

Hydrogenation Kinetics : Complete alkene saturation requires prolonged reaction times (12+ hours) owing to the steric bulk of the Z-configured alkene.

-

Esterification Efficiency : Bulky substituents on the octadec-9-enoxy chain minimally affect reaction rates, suggesting minimal steric hindrance at the alcohol site.

科学研究应用

Biological Activities

Research indicates that 3-[(Z)-octadec-9-enoxy]propan-1-ol exhibits several biological activities that make it a candidate for various applications:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, which could be useful in developing new antibiotics or preservatives.

- Adjuvant in Vaccines : Its lipid nature allows it to serve as a potential adjuvant in vaccine formulations, enhancing immune responses .

- Pharmaceutical Applications : The compound's structure suggests possible interactions with biological membranes, indicating its potential use in drug delivery systems and as a pharmaceutical excipient .

Vaccine Development

3-[(Z)-octadec-9-enoxy]propan-1-ol has been incorporated into lipid nanoparticle formulations aimed at improving the efficacy of vaccines. These lipid nanoparticles can encapsulate antigens and enhance their delivery to immune cells, potentially leading to stronger immune responses .

Drug Delivery Systems

Due to its amphiphilic nature, this compound can form micelles or liposomes, making it suitable for encapsulating hydrophobic drugs. This property is particularly valuable in targeting specific tissues or cells while minimizing side effects .

Biocompatibility Studies

Studies have explored the biocompatibility of this compound in various biological systems, assessing its safety profile for use in medical applications such as implants or drug carriers .

Case Studies

作用机制

The mechanism of action of 3-[(Z)-octadec-9-enoxy]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. As a primary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes . The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function . Additionally, it can form hydrogen bonds with other molecules, influencing their stability and reactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below highlights key structural differences between 3-[(Z)-octadec-9-enoxy]propan-1-ol and related compounds:

*Estimated based on formula C21H42O2; †Calculated for C57H108O4.

Key Comparative Insights

- Ether vs. Alcohol Functionality: Unlike Z-octadec-9-enol, which has a terminal hydroxyl group, 3-[(Z)-octadec-9-enoxy]propan-1-ol contains an ether linkage, reducing its polarity and hydrogen-bonding capacity. This difference would lower its boiling point and water solubility compared to Z-octadec-9-enol .

Ether vs. Ester Derivatives :

Trimethylolpropane oleate () features ester bonds, which are hydrolytically labile compared to the ether bond in the target compound. This distinction impacts stability in acidic or alkaline environments .- Steric and Electronic Effects: The trityl-imidazole derivatives () demonstrate how bulky aromatic substituents (e.g., trityl groups) drastically alter solubility and reactivity compared to linear alkyl chains like those in 3-[(Z)-octadec-9-enoxy]propan-1-ol .

生物活性

3-[(Z)-octadec-9-enoxy]propan-1-ol, also known as Selachyl alcohol, is a compound derived from alkylglycerols found in shark liver oil. This compound has garnered attention for its potential biological activities, particularly in cardiovascular health and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : CHO

- Molecular Weight : 326.557 g/mol

- Density : 0.876 g/cm³

- Boiling Point : 436.5 °C at 760 mmHg

- Flash Point : 167.7 °C

Cardiovascular Effects

Selachyl alcohol has been identified as an orally active antihypertensive agent. Research indicates that it can reduce blood pressure and may have protective effects against cardiovascular diseases. Its mechanism of action is believed to involve the modulation of lipid metabolism and endothelial function.

Anti-inflammatory Properties

Studies have shown that 3-[(Z)-octadec-9-enoxy]propan-1-ol exhibits significant anti-inflammatory activity. It reduces the release of inflammatory cytokines such as TNF-α and IFN-γ, which are critical mediators in various inflammatory processes. This property suggests its potential use in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that Selachyl alcohol can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties. The compound's structure allows it to interact with cellular membranes effectively, influencing various signaling pathways.

In Vivo Studies

A study involving animal models assessed the pharmacokinetics of Selachyl alcohol. Rats were administered the compound, and plasma samples were analyzed to determine its absorption and distribution within the body. Results indicated a significant presence of the compound in systemic circulation, supporting its bioavailability and potential therapeutic efficacy.

Case Studies

- Case Study on Hypertension : A clinical trial involving patients with hypertension showed that administration of Selachyl alcohol led to a statistically significant reduction in systolic and diastolic blood pressure compared to a placebo group.

- Case Study on Inflammation : Another study focused on patients with rheumatoid arthritis revealed that those treated with Selachyl alcohol experienced reduced joint swelling and pain, correlating with lower levels of inflammatory markers in their blood.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antihypertensive | Reduces blood pressure | , |

| Anti-inflammatory | Decreases levels of TNF-α and IFN-γ | , |

| Anticancer | Inhibits proliferation of cancer cell lines | , |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Peak Plasma Concentration (Cmax) | Detected at 2 hours post-administration |

| Elimination Half-Life | Approximately 6 hours |

常见问题

Q. What are the recommended synthetic routes for 3-[(Z)-octadec-9-enoxy]propan-1-ol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves etherification between (Z)-octadec-9-enol and 3-bromopropan-1-ol under basic conditions (e.g., NaOH or KOH). Key steps include:

- Reaction Optimization: Use anhydrous conditions and inert atmosphere to prevent side reactions. Catalysts like tetrabutylammonium bromide (TBAB) enhance yield .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Purity >95% can be confirmed via HPLC with a C18 column and UV detection at 210 nm .

- Stereochemical Integrity: Monitor the (Z)-configuration of the double bond using ¹H-NMR (δ 5.3–5.4 ppm, multiplet) and compare with reference spectra .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation:

- Physicochemical Properties:

- Solubility: Determine in polar (ethanol, DMSO) and nonpolar solvents (hexane) using gravimetric analysis.

- Melting Point: Differential Scanning Calorimetry (DSC) to assess thermal stability (expected range: 25–30°C for liquid state) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's interaction with lipid bilayers or biological membranes?

Methodological Answer:

- Model Systems: Use liposomes or Langmuir-Blodgett monolayers composed of phosphatidylcholine to mimic lipid bilayers. Incorporate 3-[(Z)-octadec-9-enoxy]propan-1-ol at varying molar ratios (0.1–5 mol%) .

- Techniques:

- Fluorescence Anisotropy: Track membrane fluidity changes using DPH (1,6-diphenyl-1,3,5-hexatriene) probes.

- Surface Plasmon Resonance (SPR): Measure binding kinetics to membrane receptors or proteins .

- Data Interpretation: Compare with saturated analogs (e.g., octadecyloxy-propanol) to assess the role of the (Z)-double bond in membrane integration .

Q. What strategies are effective in resolving contradictory data regarding the compound's solubility and aggregation behavior?

Methodological Answer:

- Controlled Storage: Store at 2–8°C in amber vials to prevent oxidation or hydrolysis, which may alter solubility .

- Dynamic Light Scattering (DLS): Detect aggregation thresholds in aqueous solutions. Use surfactants (e.g., Tween-80) to stabilize dispersions if aggregates form above 0.1 mM .

- Contradiction Resolution: Replicate experiments across solvents (e.g., ethanol vs. DMSO) and validate with independent methods (e.g., NMR diffusion-ordered spectroscopy) .

Q. How can this compound serve as a substrate in enzymatic assays, particularly for studying lipid-modifying enzymes?

Methodological Answer:

- Enzyme Selection: Test with lipases (e.g., Candida antarctica Lipase B) or cytochrome P450 isoforms involved in lipid oxidation .

- Assay Design:

- Hydrolysis Kinetics: Monitor propanol release via GC-MS or colorimetric assays (e.g., Ninhydrin test for primary alcohols) .

- Inhibition Studies: Compare IC₅₀ values with commercial inhibitors to assess specificity.

- Case Study: In transamination reactions, couple with α-ketoglutarate and measure glutamate production via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。